molecular formula C5H12NO5P B1676067 微管相关蛋白4 (MAP4) CAS No. 157381-42-5

微管相关蛋白4 (MAP4)

货号: B1676067
CAS 编号: 157381-42-5
分子量: 197.13 g/mol
InChI 键: HONKEGXLWUDTCF-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

MAP4 通常通过重组 DNA 技术制备。编码 MAP4 的基因被克隆到表达载体中,然后将其引入合适的宿主细胞,例如大肠杆菌或哺乳动物细胞。 宿主细胞在特定条件下培养以表达 MAP4 蛋白,随后使用亲和层析等技术进行纯化 .

属性

IUPAC Name

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONKEGXLWUDTCF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCP(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCP(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935660
Record name 4-Phosphono-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157381-42-5
Record name 4-Phosphono-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-2-methyl-4-phosphono-butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MAP4 interact with microtubules?

A1: MAP4 binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]

Q2: Does MAP4 bind uniformly to all microtubules?

A2: No, research suggests that microtubules within a single cell can display heterogeneity in their MAP4 content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in MAP4. []

Q3: What is the primary effect of MAP4 binding to microtubules?

A3: MAP4 acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]

Q4: How does phosphorylation affect MAP4's interaction with microtubules?

A4: Phosphorylation of MAP4 by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent MAP4 from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]

Q5: What is the role of the proline-rich region in MAP4's interaction with microtubules?

A5: The proline-rich region of MAP4's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]

Q6: Does MAP4 interact with other cytoskeletal components besides microtubules?

A6: Yes, research suggests that MAP4 can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []

Q7: What are the different isoforms of MAP4 and how are they generated?

A7: MAP4 exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single MAP4 gene. []

Q8: Does MAP4 have a specific role in muscle tissue?

A9: Yes, a muscle-specific variant of MAP4 (oMAP4) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []

Q9: What is the role of MAP4 in cell cycle progression?

A10: MAP4 is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in MAP4's microtubule-binding domain have been shown to alter cell division dynamics. []

Q10: How does MAP4 influence organelle motility and trafficking?

A11: Overexpression of MAP4 or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []

Q11: How is MAP4 implicated in cardiac hypertrophy and heart failure?

A12: In pressure overload-induced cardiac hypertrophy, there is increased MAP4 expression and decoration of a dense microtubule network. This excessive MAP4 decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]

Q12: Does MAP4 play a role in cancer?

A13: Yes, studies have shown that MAP4 expression is elevated in various cancers, including lung adenocarcinoma. High MAP4 levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that MAP4 knockdown can suppress the migration and invasion of cancer cells. [, ]

Q13: Can MAP4 expression levels predict response to chemotherapy?

A14: Research suggests that MAP4 levels might serve as a predictive marker for chemotherapy response. For instance, high MAP4 expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]

Q14: Can DNA damage influence MAP4 expression and chemosensitivity?

A15: Yes, DNA damage can induce wild-type p53, which in turn represses MAP4 expression. This reduction in MAP4 levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []

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